![molecular formula C10H10ClNO3 B6171919 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid CAS No. 32637-70-0](/img/new.no-structure.jpg)
2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid
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Overview
Description
2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid typically involves the chlorination of a benzoic acid derivative followed by the introduction of the methylcarbamoyl group. One common method involves the reaction of 2-chlorobenzoic acid with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the process is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-[(methylcarbamoyl)amino]benzoic acid
- 2-chloro-5-nitrobenzoic acid
- 2-chloro-5-methylbenzoic acid
Uniqueness
2-chloro-5-[(methylcarbamoyl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32637-70-0 |
---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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